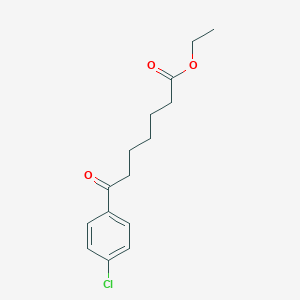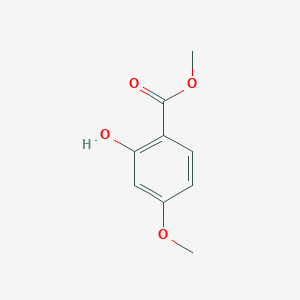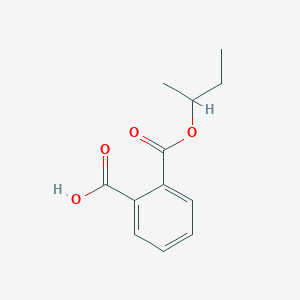
Mono-sec-butyl phthalate
Overview
Description
Mono-sec-butyl phthalate (MBuP) is a phthalate ester, a class of chemicals primarily used as plasticizers. Phthalates are diesters of ortho-phthalic acid, with their primary function being to soften polyvinyl chloride (PVC) products. They are also used in various consumer and personal care products to hold color and scent. Due to their widespread applications, phthalates are ubiquitous environmental contaminants, leading to concerns about their effects on health and the environment (Cao, 2010).
Synthesis Analysis
The synthesis of phthalate esters like MBuP generally involves the reaction of phthalic anhydride with alcohols. MBuP has been studied for its ability to activate peroxisome proliferator-activated receptors (PPARs), specifically PPAR-alpha and PPAR-gamma. This activation potential was investigated using various cell lines, indicating the biological significance of MBuP and its potential impact on metabolic pathways (Hurst & Waxman, 2003).
Molecular Structure Analysis
The molecular structure of MBuP, like other phthalate esters, consists of a benzene ring with two ester groups. This structure is responsible for its properties and interactions with biological systems. For instance, the structure of MBuP is crucial in its role as a PPAR activator, which influences various physiological processes such as adipocyte differentiation and insulin sensitization (Hurst & Waxman, 2003).
Chemical Reactions and Properties
MBuP can undergo various chemical reactions typical of phthalate esters. These include hydrolysis to phthalic acid and the corresponding alcohol, reactions with various catalysts and reagents for synthesis of derivatives, and interactions with biological molecules. The reactivity of MBuP, as demonstrated in studies, is a key factor in its biological and environmental impact (Engelhardt & Wallnöfer, 1978).
Physical Properties Analysis
The physical properties of MBuP, such as its solubility, boiling point, and melting point, are influenced by its molecular structure. These properties determine its behavior in different environments, including its potential for bioaccumulation and environmental persistence.
Chemical Properties Analysis
MBuP's chemical properties, including reactivity with other chemicals and stability under various conditions, are central to understanding its environmental impact and potential health effects. Its role as a PPAR activator is a significant aspect of its chemical behavior, influencing metabolic processes in organisms (Hurst & Waxman, 2003).
Scientific Research Applications
MBuP has been found to increase the transcriptional activity of mouse PPARalpha, contributing to adipocyte differentiation and insulin sensitization (Hurst & Waxman, 2003).
It can cause testicular atrophy and alter zinc metabolism in rats, affecting zinc excretion (Foster, Lake, Thomas, Cook, & Gangolli, 1981).
Higher concentrations of monoethyl phthalate and mono-n-butyl phthalate are associated with fewer total, mature, and fertilized oocytes in IVF patients (Machtinger et al., 2018).
Exposure to diethyl phthalate, the parent compound of monoethyl phthalate (MEP), may increase the risk of breast cancer (López-Carrillo et al., 2009).
Phthalate metabolites, including MBuP, are suspected of reproductive toxicity and are commonly used as plasticizers (Fromme et al., 2007).
Exposure to phthalate metabolites may contribute to obesity, insulin resistance, and related clinical disorders (Stahlhut et al., 2007).
Mono-ethyl phthalate (MEP) concentration during pregnancy is significantly associated with increased risk of peer relationship problems in children (Jankowska et al., 2019).
In utero exposure to phthalates, in general, has anti-androgenic effects on the fetus (Huang et al., 2009).
Phthalates like di-n-butyl phthalate and butylbenzyl phthalate can cause haemolysis and eryptosis in human erythrocytes (Sicińska, 2018).
Soil bacteria use mono-n-butyl phthalate as carbon sources, metabolizing it to monoesters and free phthalic acid (Engelhardt & Wallnöfer, 1978).
Urinary phthalate metabolites can be used as biomarkers of human exposures to phthalates (Guo, Wu, & Kannan, 2011).
Mechanism of Action
Target of Action
Mono-sec-butyl phthalate (MBP) is a metabolite of dibutyl phthalate and has been identified as a potential endocrine disruptor . It primarily targets the endocrine system, affecting hormone balance by interacting with hormone synthesis, transport, and metabolism . This interaction can alter the development and function of hormone-dependent structures within the nervous system, potentially inducing neurological disorders .
Mode of Action
MBP interacts with its targets by interfering with nuclear receptors in various neural structures involved in controlling brain functions . This interference can lead to the onset of neurological disorders at the intracellular level . MBP also disrupts the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis, which is crucial for the neurodevelopmental process .
Biochemical Pathways
The degradation of MBP involves β-oxidation, where ethyl groups are removed, converting dibutyl phthalate to MBP . This process eventually leads to the mineralization of MBP to carbon dioxide and water .
Pharmacokinetics
The pharmacokinetics of MBP involves its absorption, distribution, metabolism, and excretion (ADME). MBP is absorbed and converted extensively in vivo to its glucuronide . The glucuronidation rates mediated by human liver microsomes are higher than those mediated by rat or mouse liver microsomes . This suggests that the metabolism and excretion of MBP may vary between species .
Result of Action
The action of MBP can lead to various molecular and cellular effects. For instance, it has been found to affect steroidogenesis through the regulation of the steroidogenic acute regulatory protein in mouse Leydig tumor cells . This can potentially lead to liver damage . Moreover, MBP has been associated with insulin resistance and type 2 diabetes .
Action Environment
The action, efficacy, and stability of MBP can be influenced by various environmental factors. For instance, the degradation of MBP by microorganisms is considered a major route of environmental degradation for this widespread pollutant . This biodegradation can occur under aerobic, anaerobic, and facultative conditions . The physical and chemical attributes of MBP can significantly impact its environmental fate, transport, and degradation in different natural settings .
Safety and Hazards
Mono-sec-butyl phthalate is a potential endocrine disruptor . It has been associated with reproductive toxicity . The European Food Safety Authority has published an updated risk assessment for several phthalates, including DBP, BBP, DEHP, DINP, and DIDP . While this compound is not specifically mentioned, the assessment provides valuable information on the safety and hazards of similar compounds.
Future Directions
Future research should focus on developing novel adsorption materials for extraction of trace phthalates in water . In addition, new analytical techniques capable of on-line or on-site detection, such as miscellaneous biosensors, micro-total analysis system, surface-enhanced Raman scattering system, and surface plasmon resonance system, should be explored . Further investigation is also needed to understand the association between phthalate exposure and human health .
properties
IUPAC Name |
2-butan-2-yloxycarbonylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-3-8(2)16-12(15)10-7-5-4-6-9(10)11(13)14/h4-8H,3H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USZVTXIEQADBGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC(=O)C1=CC=CC=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
53623-59-9 | |
| Record name | Phthalic acid, mono-sec-butyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053623599 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC29059 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29059 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phthalic acid mono-sec-butyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Mono-sec-butyl phthalate interact with PPARs and what are the downstream effects?
A1: this compound (MBuP) acts as an agonist of Peroxisome Proliferator-Activated Receptors (PPARs), specifically PPARα and PPARγ [, , ]. These nuclear receptors play crucial roles in lipid metabolism, glucose homeostasis, and cell differentiation.
Q2: What is the toxicological relevance of this compound's activation of PPARs?
A2: While MBuP's activation of PPARs might appear beneficial due to their roles in metabolism, excessive or prolonged activation, particularly of PPARα, raises concerns about potential adverse effects.
Q3: Is there a difference in this compound's PPAR activation between species?
A3: Research suggests that species differences exist in PPAR activation by phthalates. Studies show that mouse PPARα is generally more sensitive to phthalate monoesters, including MBuP, compared to human PPARα [, , ]. This difference highlights the importance of considering species-specific responses when evaluating the potential health risks of environmental chemicals like MBuP.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-ethyl-5-fluoro-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B46919.png)
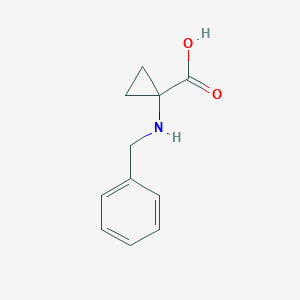
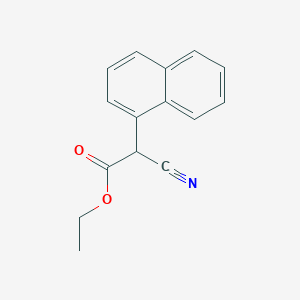
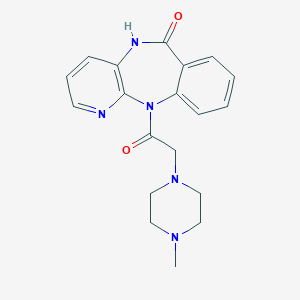
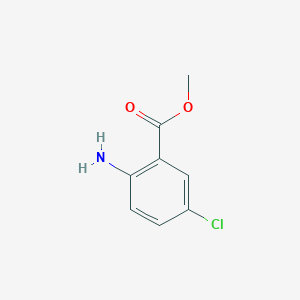
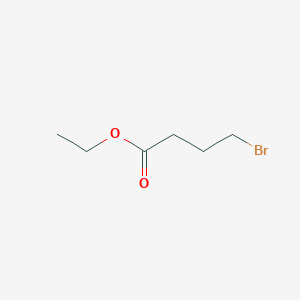
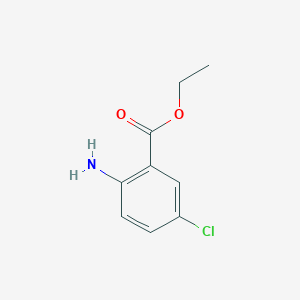
![7-Acetyl-7-azabicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B46934.png)

